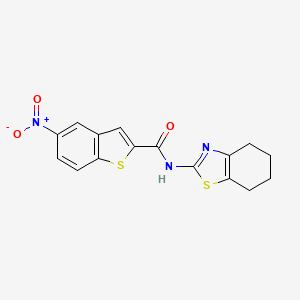

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

説明

特性

IUPAC Name |

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S2/c20-15(18-16-17-11-3-1-2-4-13(11)24-16)14-8-9-7-10(19(21)22)5-6-12(9)23-14/h5-8H,1-4H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYHSJZPYGNZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

- Molecular Formula : C12H11N3O4S

- Molecular Weight : 293.2984 g/mol

- CAS Number : 908528-40-5

Synthesis

The synthesis of 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves the reaction of specific precursors under controlled conditions. The process may include:

- Formation of Benzothiazole : Using 2-amino derivatives and suitable carboxylic acids.

- Nitration : Introducing a nitro group at the 5-position of the benzothiazole.

- Amidation : Reacting with benzothiophene derivatives to form the final amide product.

Antimicrobial Properties

Research has indicated that compounds similar to 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide exhibit antimicrobial activity. A study demonstrated that derivatives of benzothiazole showed significant inhibition against various bacterial strains (e.g., E. coli, S. aureus) and fungi .

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. For instance:

- Cell Proliferation Inhibition : The compound was tested against several cancer cell lines (e.g., MKN-45 gastric adenocarcinoma) and demonstrated higher toxicity compared to standard treatments like Paclitaxel .

- Mechanism of Action : The proposed mechanism includes induction of apoptosis and cell cycle arrest through modulation of key signaling pathways involved in cancer progression .

The biological activity of 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific kinases associated with cancer cell survival and proliferation.

- Receptor Interaction : It may interact with various receptors involved in cellular signaling pathways that regulate growth and apoptosis.

Study on Anticancer Efficacy

A notable study investigated the effects of this compound on colorectal cancer stem cells. The results indicated that it effectively reduced stemness markers and inhibited tumor growth in xenograft models . This highlights its potential as a therapeutic agent targeting cancer stem cells.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | Antimicrobial & Anticancer | Enzyme inhibition & receptor interaction |

| N-(4,5,6,7-tetrahydro-1-benzothiazol-2-yl)butanamide | Moderate antimicrobial | Nucleophilic substitution reactions |

| N-(4,5,6,7-tetrahydro-1-benzothiazol-2-yl)acetamide | Low anticancer activity | Unknown |

類似化合物との比較

Core Heterocycles

Thiazole Substituents

Nitro Group Position

All compared compounds feature a nitro group at position 5, suggesting a conserved electronic role in modulating reactivity or target binding.

Physicochemical Properties

The target’s tetrahydro group may reduce solubility compared to fully aromatic analogues, while Compound 14’s cyanophenyl could improve aqueous stability .

Crystallographic and Conformational Analysis

- Ring Puckering : The tetrahydrobenzothiazole’s puckered conformation (via Cremer-Pople coordinates ) may influence molecular packing and hydrogen-bonding networks compared to planar thiazoles .

Q & A

Q. What are the critical steps for synthesizing 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the coupling of a nitro-substituted benzothiophene carboxylic acid derivative with a tetrahydrobenzothiazol-2-amine precursor. Key steps include:

- Activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimides).

- Amide bond formation under controlled pH and temperature (e.g., 0–5°C for exothermic reactions) .

- Purification via column chromatography or recrystallization. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., DMAP), and stoichiometric ratios significantly impact yield and purity. For example, excess amine may improve coupling efficiency but complicate purification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- NMR Spectroscopy : Confirm the presence of the nitro group (δ 8.5–9.0 ppm for aromatic protons near NO₂) and tetrahydrobenzothiazole moiety (δ 1.5–2.5 ppm for cyclohexene protons) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1350–1520 cm⁻¹) . Cross-referencing with crystallographic data (if available) ensures structural accuracy .

Q. What preliminary assays are recommended to evaluate its biological activity?

- In vitro cytotoxicity : Use MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .

- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays, focusing on IC₅₀ values .

- Antimicrobial screening : Employ broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final amidation step?

- Reagent optimization : Replace traditional coupling agents (e.g., EDC/HOBt) with uronium salts (HATU, TBTU) to enhance efficiency .

- Solvent screening : Polar aprotic solvents (e.g., DCM/THF mixtures) may improve solubility of intermediates .

- Temperature gradients : Gradual warming (e.g., −10°C → room temperature) reduces side reactions like hydrolysis .

- Inline monitoring : Use HPLC or TLC to track reaction progress and terminate before decomposition .

Q. How should researchers resolve contradictions in biological activity data across different cell lines?

- Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target interactions or pathway crosstalk .

- Membrane permeability assays : Measure cellular uptake via LC-MS to correlate intracellular concentration with efficacy .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Docking simulations : Map the nitro-benzothiophene moiety to hydrophobic pockets of target proteins (e.g., kinase ATP-binding sites) .

- QSAR modeling : Use Hammett constants for nitro groups and steric parameters of the tetrahydrobenzothiazole ring to predict bioactivity .

- MD simulations : Assess conformational stability of the amide bond in physiological conditions (e.g., solvation effects) .

Q. How can researchers validate the proposed mechanism of action involving enzyme inhibition?

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- X-ray crystallography : Resolve co-crystal structures of the compound bound to the target enzyme (e.g., tyrosine kinase) .

- Gene knockout models : Use CRISPR-Cas9 to silence the target gene and confirm loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。